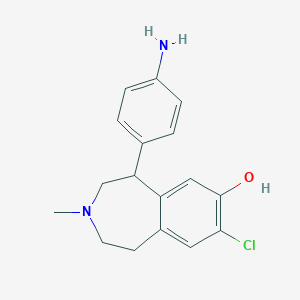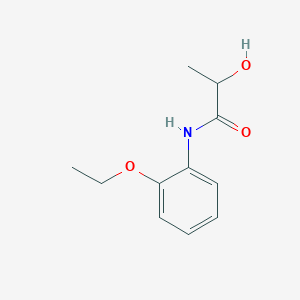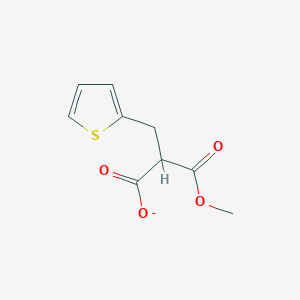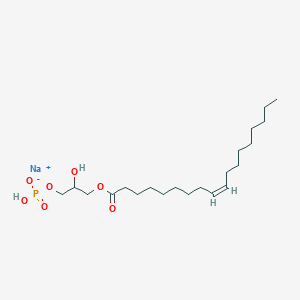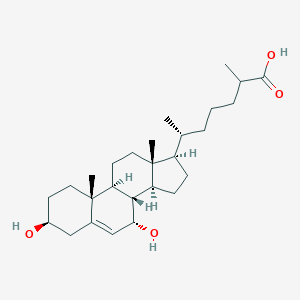
3beta,7alpha-Dihydroxy-5-cholestenoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sterols similar to 3beta,7alpha-Dihydroxy-5-cholestenoate involves multi-step chemical reactions. For example, the synthesis of 5beta-[11,12-3H]cholestane-3alpha,7alpha-diol demonstrates the complexity of obtaining specific sterol derivatives. This process includes acetylation, phosphorus oxychloride treatment, hydrogenation in the presence of tritium gas, and subsequent hydroxylation at specific carbon atoms (Okuda & Atsuta, 1978).
Molecular Structure Analysis
The molecular structure of sterols like this compound is characterized by specific hydroxylation patterns on the steroid nucleus. These hydroxy groups at precise positions are critical for the biological activity and metabolic fate of these molecules. The synthesis and study of various sterols, including those with additional hydroxyl groups, provide insight into the structural requirements for their biological function and their role in metabolic pathways (Dayal et al., 1976).
Chemical Reactions and Properties
Sterols undergo various chemical reactions, including hydroxylation, which is pivotal for their conversion into biologically active compounds. For instance, the synthesis and metabolism of 5beta-cholestane-3alpha,7alpha,24,25-tetrol highlights the enzymatic transformations that these molecules can undergo, reflecting their chemical reactivity and functional significance in biological systems (Kuramoto et al., 1978).
Applications De Recherche Scientifique
Rôle dans le métabolisme humain
Le 3beta,7alpha-Dihydroxy-5-cholestenoate fait partie du métabolome humain . Il joue un rôle crucial dans la biosynthèse de toutes les classes de stéroïdes hormonaux . Ce composé est impliqué dans divers processus métaboliques et est essentiel pour maintenir l'équilibre des hormones dans le corps humain .
Implication dans la synthèse des acides biliaires
Ce composé est impliqué dans la synthèse des acides biliaires . Les acides biliaires sont essentiels à la digestion et à l'absorption des graisses et des vitamines liposolubles dans l'intestin grêle. Ils jouent également un rôle important dans la régulation du métabolisme .
Interaction avec les enzymes
Le système enzymatique 3-beta-HSD interagit avec le this compound . Plus précisément, la HSD VII est active contre quatre stérols 7-alpha-hydroxylés . Cette interaction est cruciale pour le métabolisme de plusieurs stéroïdes C (19/21) différents .
Études de toxicité
Le this compound est identifié comme un composé potentiellement toxique . Par conséquent, il est important dans les études de toxicologie et la compréhension de la façon dont il interagit avec les systèmes biologiques peut fournir des informations sur ses effets potentiels sur la santé humaine
Mécanisme D'action
Target of Action
The primary target of 3beta,7alpha-Dihydroxy-5-cholestenoate is the enzyme CYP27A1 . This enzyme plays a crucial role in the bile acid biosynthesis pathway .
Mode of Action
This compound interacts with its target, CYP27A1, in a series of reactions. In one reaction, 3beta-hydroxy-5-cholestene-27-oate, hydrogen ions, NADPH, and oxygen are converted into this compound, water, and NADP+ . In another reaction, this compound and NADP+ are converted into 7alpha-hydroxy-3-oxo-4-cholestenoic acid, hydrogen ions, and NADPH .
Biochemical Pathways
This compound is involved in the bile acid biosynthesis pathway . It is produced from 3beta-hydroxy-5-cholestene-27-oate and is further converted into 7alpha-hydroxy-3-oxo-4-cholestenoic acid .
Pharmacokinetics
It is known that the compound is involved in reactions in the mitochondria , suggesting that it may be transported into these organelles for metabolism.
Result of Action
The action of this compound results in the production of 7alpha-hydroxy-3-oxo-4-cholestenoic acid . This is a key step in the bile acid biosynthesis pathway, which is essential for the digestion and absorption of dietary fats.
Action Environment
The action of this compound takes place in the mitochondria , where the necessary enzymes and co-factors are present. The efficiency and stability of its action may be influenced by various factors, including the concentration of substrates and co-factors, the presence of other interacting molecules, and the physiological conditions within the mitochondria.
Safety and Hazards
Orientations Futures
The future directions of 3beta,7alpha-Dihydroxy-5-cholestenoate research could involve further exploration of its role in cholesterol homeostasis in the lung and the correlation of circulating levels of cholesterol and 27-oxygenated metabolite . More research could also be conducted on its enzymology and the potential applications of its CoA ligase .
Analyse Biochimique
Biochemical Properties
3beta,7alpha-Dihydroxy-5-cholestenoate interacts with several enzymes and proteins. It is involved in reactions catalyzed by the enzyme CYP27A1, which is part of the bile acid biosynthesis pathway . These interactions are crucial for the compound’s role in biochemical reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in reactions catalyzed by the enzyme CYP27A1 .
Metabolic Pathways
This compound is involved in the bile acid biosynthesis pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
(6R)-6-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJSAWZGYQXRBS-GRJZKGIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921748 | |
| Record name | 3,7-Dihydroxycholest-5-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3beta,7alpha-Dihydroxy-5-cholestenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
115538-84-6 | |
| Record name | (3β,7α)-3,7-Dihydroxycholest-5-en-26-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115538-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dihydroxy-5-cholestenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dihydroxycholest-5-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3beta,7alpha-Dihydroxy-5-cholestenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



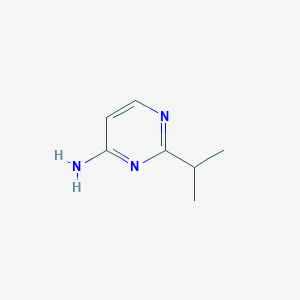
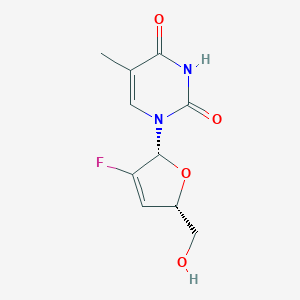
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
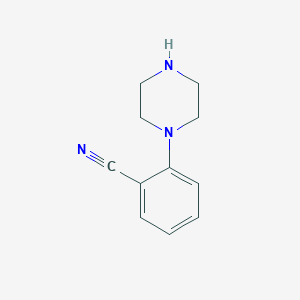
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
